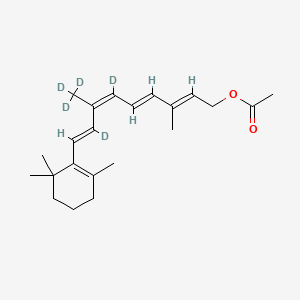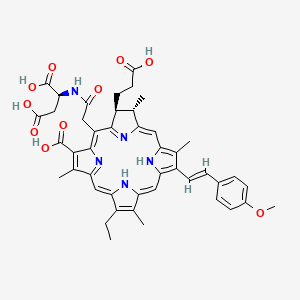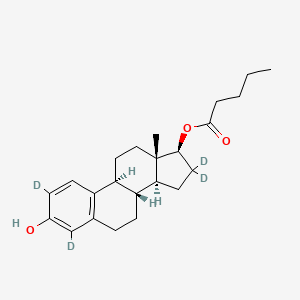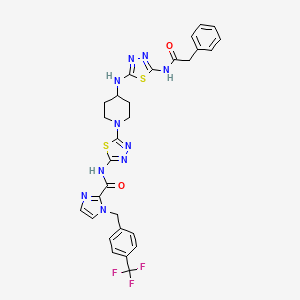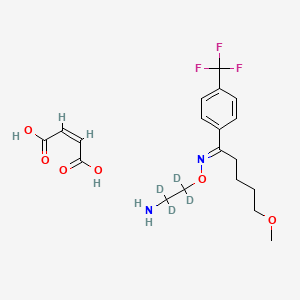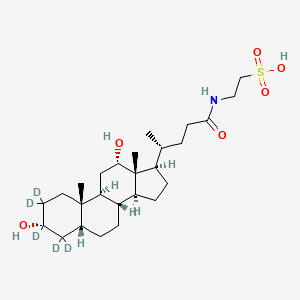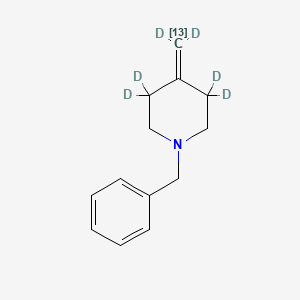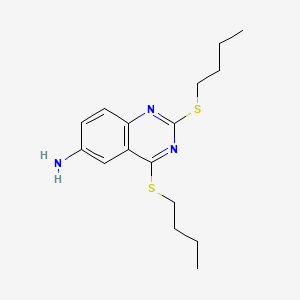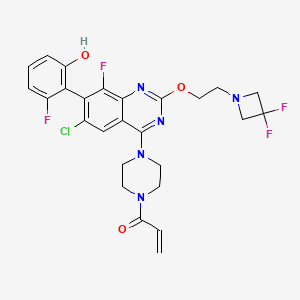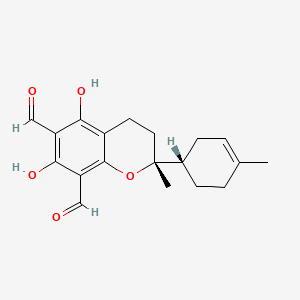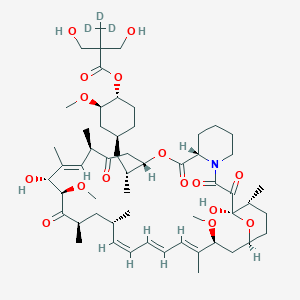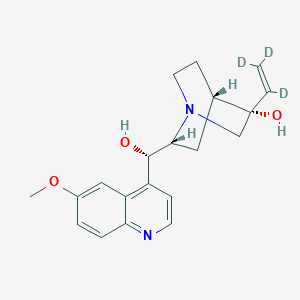![molecular formula C27H36N2O3 B12416603 (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide is a complex organic compound with a unique structure. This compound features a phenanthrene core with various functional groups, including a dimethylamino group, a hydroxy group, and a methoxy group. It is of interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide involves multiple steps. The starting materials typically include phenanthrene derivatives, which undergo a series of functional group transformations. Key steps may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions.
Introduction of Functional Groups: Hydroxylation, methylation, and amination reactions are used to introduce the hydroxy, methoxy, and dimethylamino groups, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of the dimethylamino group suggests it could interact with biological targets such as receptors or enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The dimethylamino group may facilitate binding to these targets, while the hydroxy and methoxy groups could influence the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4AR,4BS,7S,10AS)-7-Hydroxy-1,1-dimethyl-2,4A,4B,5,6,7,8,8A,10,10A-deca-hydro-9(1H)-phenanthrenone
- 4-[4-(4-Dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate
Uniqueness
What sets (4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide apart is its combination of functional groups and the specific stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H36N2O3 |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C27H36N2O3/c1-26(2)23-12-7-17-15-20(25(31)28-18-8-10-19(11-9-18)29(4)5)22(32-6)16-21(17)27(23,3)14-13-24(26)30/h8-11,15-16,23-24,30H,7,12-14H2,1-6H3,(H,28,31)/t23-,24-,27+/m0/s1 |
Clave InChI |
NKRGGIKLIDBQMW-NLJOTIRTSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C([C@@H]1CCC3=CC(=C(C=C23)OC)C(=O)NC4=CC=C(C=C4)N(C)C)(C)C)O |
SMILES canónico |
CC1(C2CCC3=CC(=C(C=C3C2(CCC1O)C)OC)C(=O)NC4=CC=C(C=C4)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


